molecular formula C8H11NO2 B2537224 (6-Methoxy-5-methylpyridin-3-yl)methanol CAS No. 1355224-12-2

(6-Methoxy-5-methylpyridin-3-yl)methanol

Cat. No. B2537224
CAS RN: 1355224-12-2
M. Wt: 153.181
InChI Key: DJXODUDMVNYWSQ-UHFFFAOYSA-N
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Description

“(6-Methoxy-5-methylpyridin-3-yl)methanol” is a chemical compound with the molecular formula C8H11NO2 and a molecular weight of 153.18 . It is typically stored at room temperature and appears as a liquid .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H11NO2/c1-6-3-7(5-10)4-9-8(6)11-2/h3-4,10H,5H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.

Scientific Research Applications

Synthesis and Crystal Structure

  • Condensation Reactions : A study by Percino et al. (2007) describes the use of (6-methylpyridin-2-yl)methanol in condensation reactions. The compound was used to synthesize α-diketone compounds, providing insights into solvent- and catalyst-free reactions for precursor synthesis (Percino et al., 2007).

  • Crystal Structure Analysis : Another study by Percino et al. (2005) used (6-methylpyridin-2-yl)methanol in the synthesis of a symmetrical molecule, 1,2-bis(6-methylpyridin-2-yl)ethene-1,2-diol. The crystal structure of the molecule was analyzed, providing valuable data on the molecular and crystalline structure (Percino et al., 2005).

Chemical Synthesis and Characterization

  • Total Synthesis of 5-Hydroxyomeprazole : Striela et al. (2016) developed a synthetic route for 5-hydroxyomeprazole, investigating the synthesis of the crucial precursor [6-(chloromethyl)-4-methoxy-5-methylpyridin-3-yl]methanol (Striela et al., 2016).

  • Ligand Exchange Reactions : Klausmeyer et al. (2003) studied ligand substitution reactions in [Et4N]3[W2(CO)6(OMe)3], providing insights into the reactivity of a binuclear tungsten(0) carbonyl center in the presence of alcohols (Klausmeyer et al., 2003).

Photoreactions and Surface Chemistry

  • Photoreactions of 3-Substituted N-Methylpyridinium : Ohkoshi et al. (1992) investigated the photoreactions of 3-methoxycarbonyl-N-methylpyridinium under different conditions, revealing changes in product formation under the influence of oxygen (Ohkoshi et al., 1992).

  • Probing Surface Sites via Methanol Adsorption and Desorption : Wu et al. (2012) utilized methanol to probe the surface sites of ceria nanocrystals. This study provides understanding of the interactions and transformations occurring on metal oxide catalyst surfaces (Wu et al., 2012).

Methanol Utilization in Organic Synthesis

  • Methanol as a C1 Source in Organic Synthesis : A review by Natte et al. (2017) discusses the use of methanol as a solvent and reagent in organic synthesis, emphasizing its role in methylation, methoxylation, and other reactions (Natte et al., 2017).

Safety and Hazards

The safety information available indicates that “(6-Methoxy-5-methylpyridin-3-yl)methanol” may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and washing thoroughly after handling (P264) .

properties

IUPAC Name

(6-methoxy-5-methylpyridin-3-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c1-6-3-7(5-10)4-9-8(6)11-2/h3-4,10H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJXODUDMVNYWSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1OC)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1355224-12-2
Record name (6-methoxy-5-methylpyridin-3-yl)methanol
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